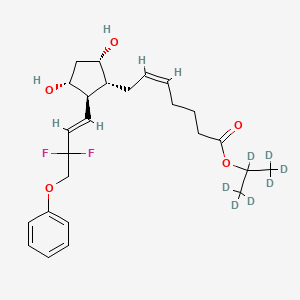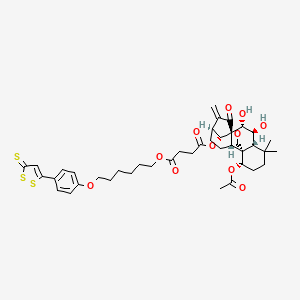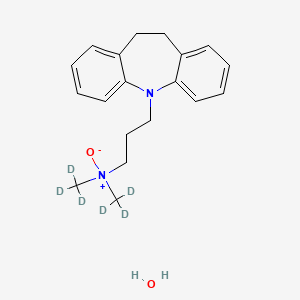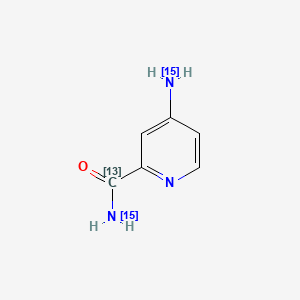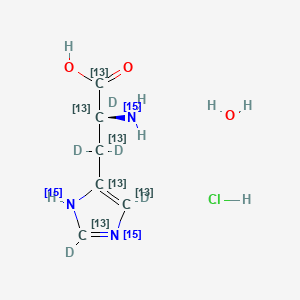
L-Histidine-13C6,15N3,d5 (hydrochloride hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is a specially labeled form of L-Histidine, an essential amino acid. This compound is labeled with carbon-13, deuterium, and nitrogen-15 isotopes, making it valuable for various scientific research applications. It is primarily used in studies involving metabolic pathways, protein synthesis, and molecular dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves the incorporation of stable isotopes into the L-Histidine molecule. The process typically starts with the precursor molecules labeled with the desired isotopes. These precursors undergo a series of chemical reactions, including amidation, cyclization, and hydrolysis, to form the final product. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of isotopes at the correct positions.
Industrial Production Methods
Industrial production of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced purification techniques to achieve high yields and purity. The production is carefully monitored to maintain the isotopic enrichment and chemical integrity of the compound.
化学反応の分析
Types of Reactions
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can produce various L-Histidine analogs.
科学的研究の応用
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of histidine-containing compounds.
Industry: Employed in the production of labeled peptides and proteins for research and diagnostic purposes.
作用機序
The mechanism of action of L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) involves its incorporation into biological systems where it participates in various metabolic processes. The labeled isotopes allow researchers to track its movement and interactions within cells. It targets specific enzymes and pathways involved in protein synthesis and metabolism, providing insights into their functions and regulation.
類似化合物との比較
Similar Compounds
L-Histidine-13C6,15N3: Labeled with carbon-13 and nitrogen-15 isotopes.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes.
L-Histidine-13C6: Labeled with carbon-13 isotopes.
Uniqueness
L-Histidine-13C6,d5,15N3 (hydrochloride hydrate) is unique due to its multiple isotopic labels, which provide a more comprehensive tool for studying complex biological systems. The combination of carbon-13, deuterium, and nitrogen-15 labels allows for detailed analysis of metabolic pathways and molecular interactions, making it a valuable compound in advanced research applications.
特性
分子式 |
C6H12ClN3O3 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4-dideuterio-(2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1D2,2+1D,3+1D,4+1,5+1D,6+1,7+1,8+1,9+1;; |
InChIキー |
CMXXUDSWGMGYLZ-BSOGWJBHSA-N |
異性体SMILES |
[2H][13C]1=[13C]([15NH][13C](=[15N]1)[2H])[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2].O.Cl |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



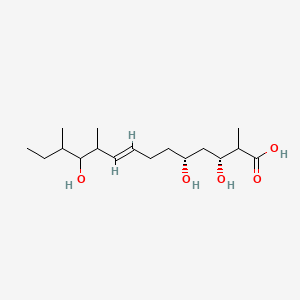

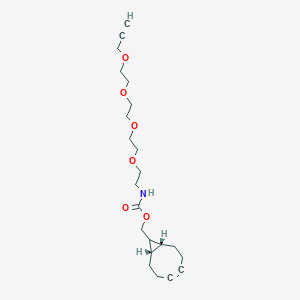

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
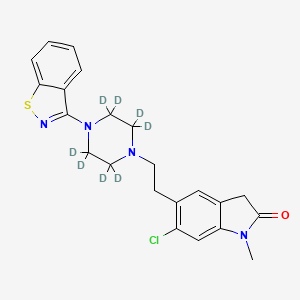

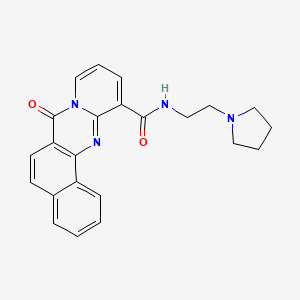
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
